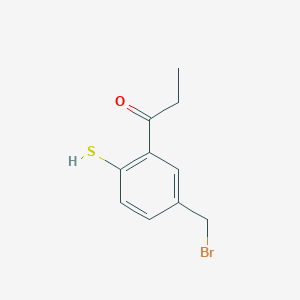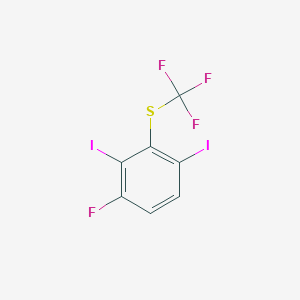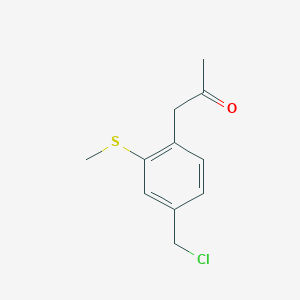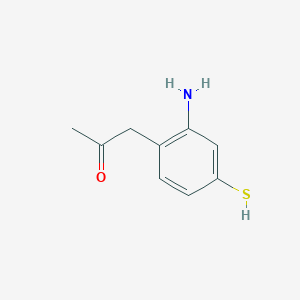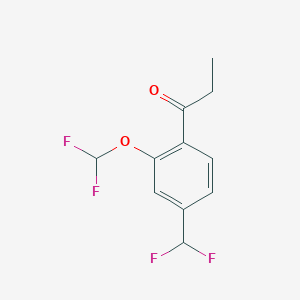
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a hydroxy group, a methylamino group, and an octenoate moiety, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-2-methylamino-6-octenoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Stereoselective Synthesis: The stereochemistry at the 2S,3R positions is controlled using chiral catalysts or reagents to ensure the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Advanced techniques like automated synthesis and high-throughput screening are employed to streamline production.
化学反応の分析
Types of Reactions
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein-ligand interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s stereochemistry ensures selective interactions with chiral centers in biological molecules, influencing its efficacy and specificity.
類似化合物との比較
Similar Compounds
- Methyl (2S,3R,6E)-2-[(acetyloxy)methyl]-2-acetamido-3-hydroxy-14-oxoicos-6-enoate
- (2S,3R,6E)-3-hydroxy-N,4-dimethyl-2-(methylamino)oct-6-enamide
- Methyl (2S,3R,6E)-2-amino-3-[(tert-butyldimethylsilyl)oxy]-2-({[(tert-butyldimethylsilyl)oxy]carbonyl}amino)-5-oxonon-6-enoate
Uniqueness
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
methyl (E,2S,3R)-3-hydroxy-2-(methylamino)oct-6-enoate |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-7-8(12)9(11-2)10(13)14-3/h4-5,8-9,11-12H,6-7H2,1-3H3/b5-4+/t8-,9+/m1/s1 |
InChIキー |
JIKJZFSXXZWSAA-VJIGKBMESA-N |
異性体SMILES |
C/C=C/CC[C@H]([C@@H](C(=O)OC)NC)O |
正規SMILES |
CC=CCCC(C(C(=O)OC)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


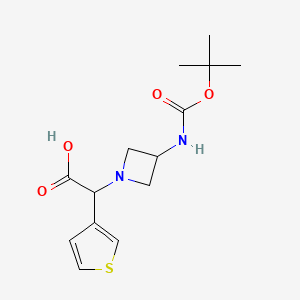
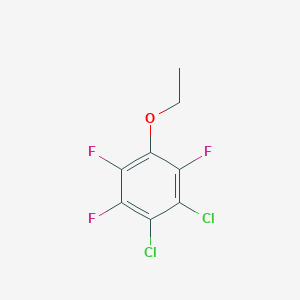
![1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)
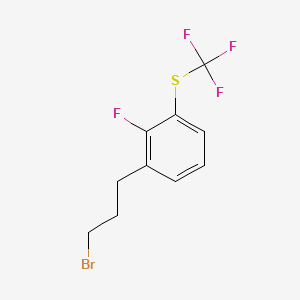
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14060389.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
